1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine
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Description
1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine, commonly known as BTSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BTSP is a potent and selective blocker of the sodium channel Nav1.7, which plays a crucial role in the transmission of pain signals. The compound has been used extensively in studies related to pain management, drug discovery, and neuroscience.
Scientific Research Applications
Antibacterial and Biofilm Inhibition Applications
A study by Mekky & Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed significant antibacterial and biofilm inhibition activities. These compounds demonstrated potent efficacy against various bacterial strains and showed promising results as biofilm inhibitors, suggesting potential applications in combating bacterial infections and biofilm-associated issues (Mekky & Sanad, 2020).
Chemical Synthesis and Material Science
Research by Lu et al. (2011) on organic complexes built by halogenated molecules under metal-free solvothermal conditions explored the formation of novel organic molecules through unique chemical reactions. This work highlights the versatility of piperazine derivatives in synthesizing complex organic structures, potentially useful in material science and organic chemistry (Lu et al., 2011).
Medical and Pharmacological Research
A study on the discovery, synthesis, and bioactivity of bis(heteroaryl)piperazines identified a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors. These findings underline the significance of piperazine derivatives in developing new therapeutic agents for treating viral infections (Romero et al., 1994).
Environmental Applications
Wu et al. (2019) designed a pH-responsive, charge-switchable piperazine derivative for arsenic removal from water through forward osmosis. This innovative application demonstrates the potential of piperazine derivatives in environmental remediation and water treatment technologies (Wu et al., 2019).
properties
IUPAC Name |
1,4-bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O4S4/c13-9-1-3-11(21-9)23(17,18)15-5-7-16(8-6-15)24(19,20)12-4-2-10(14)22-12/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWOTIJDRMNRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine |
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